5-Aminopyridine-3-sulfonamide hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

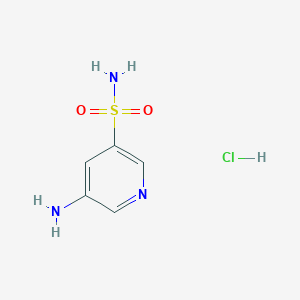

5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl It is a derivative of pyridine, featuring an amino group at the 5-position and a sulfonamide group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridine-3-sulfonamide hydrochloride typically involves the following steps:

Starting Material: The process begins with 5-aminopyridine, which serves as the core structure.

Sulfonation: The amino group at the 5-position is sulfonated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide group at the 3-position.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 5-Aminopyridine-3-sulfonamide hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Aminopyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Aminopyridine-3-sulfonamide hydrochloride is a compound that has garnered significant attention in scientific research due to its diverse applications across chemistry, biology, and medicine. This article delves into its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Properties and Mechanism of Action

5-Aminopyridine-3-sulfonamide hydrochloride (chemical formula: C5H7N3O2S·HCl) features an amino group at the 5-position and a sulfonamide group at the 3-position of the pyridine ring. This unique structure allows it to act as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts nucleic acid and protein production in bacteria, leading to their growth inhibition .

Pharmacokinetics

The compound is readily absorbed when administered orally and exhibits widespread distribution throughout various tissues, enhancing its therapeutic potential against infections .

Chemistry

5-Aminopyridine-3-sulfonamide hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that this compound possesses significant antimicrobial properties . It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, studies have reported a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Medicine

There is ongoing research exploring its potential as a therapeutic agent for various diseases, particularly in treating bacterial infections and possibly cancer due to its dual functional groups which may influence cell signaling pathways .

Antimicrobial Properties

Recent studies highlight the antibacterial activity of 5-Aminopyridine-3-sulfonamide hydrochloride against clinically relevant strains such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro testing revealed that it has an MIC value of approximately 7.81 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .

Anticancer Potential

The compound is also being investigated for its anticancer effects . Similar structural compounds have been shown to induce apoptosis in cancer cells through interactions with critical biomolecules. The presence of both amino and sulfonamide groups enhances its potential efficacy in cancer therapy .

Study on Antibacterial Activity

A study published in Wiley Online Library evaluated novel sulfonamides, including derivatives of 5-Aminopyridine-3-sulfonamide hydrochloride, for their antibacterial properties against clinically relevant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated potent antibacterial activity, reinforcing the potential application of this compound in treating bacterial infections .

Case Study on Chlamydia

Another investigation explored similar aminopyridine compounds' effects on Chlamydia trachomatis. Modifications to the molecular structure were found to enhance pharmacokinetic properties and reduce pathogenicity by affecting glucose uptake in infected cells. This emphasizes the importance of structural variations in optimizing therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 5-Aminopyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine: Another aminopyridine derivative with different substitution patterns.

3-Aminopyridine: Similar structure but with the amino group at the 3-position.

4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.

Uniqueness

5-Aminopyridine-3-sulfonamide hydrochloride is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential for diverse applications in research and industry.

Actividad Biológica

5-Aminopyridine-3-sulfonamide hydrochloride (5-APS HCl) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Target of Action

5-APS HCl primarily acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme integral to bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts the production of nucleic acids and proteins necessary for bacterial growth and replication.

Biochemical Pathways

The inhibition of folic acid synthesis leads to a deficiency in nucleic acids and proteins in bacteria, which is critical for their proliferation. This mechanism positions 5-APS HCl as a potential antimicrobial agent.

Pharmacokinetics

5-APS HCl is readily absorbed orally and exhibits widespread distribution throughout various tissues. The compound's pharmacokinetic profile suggests that it can effectively reach target sites within the body, enhancing its therapeutic potential.

Antimicrobial Properties

Recent studies have demonstrated that 5-APS HCl exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For instance, in vitro testing revealed that 5-APS HCl had a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin. The compound showed a zone of inhibition of approximately 31 mm against E. coli with an MIC value of 7.81 µg/mL .

Anticancer Potential

In addition to its antimicrobial properties, 5-APS HCl has been investigated for its anticancer effects . Research indicates that compounds with similar structures can influence cell signaling pathways and gene expression, potentially leading to apoptosis in cancer cells. The dual functionality of the amino and sulfonamide groups allows for diverse interactions with biomolecules that may enhance its anticancer efficacy.

Study on Antibacterial Activity

A study published in Wiley Online Library evaluated novel sulfonamides, including derivatives of 5-APS HCl, for their antibacterial properties against clinically relevant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited potent antibacterial activity, reinforcing the potential application of 5-APS HCl in treating bacterial infections .

Case Study on Chlamydia

Another study explored the effects of similar aminopyridine compounds on Chlamydia trachomatis. The findings suggested that modifications to the molecular structure could enhance pharmacokinetic properties and reduce pathogenicity by affecting glucose uptake in infected cells . This highlights the relevance of structural variations in optimizing therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Aminopyridine | Moderate antibacterial properties |

| 3-Aminopyridine | Aminopyridine | Limited antibacterial activity |

| 4-Aminopyridine | Aminopyridine | Used for multiple sclerosis treatment |

| 5-Aminopyridine-3-sulfonamide HCl | Sulfonamide derivative | Strong antibacterial and potential anticancer activity |

The unique structure of 5-APS HCl, characterized by both an amino group and a sulfonamide group on the pyridine ring, enhances its reactivity and biological activity compared to other aminopyridines .

Propiedades

IUPAC Name |

5-aminopyridine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXHNMCWBPJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.